molecular formula C15H16O B12065446 (alpha-Methylbenzyl)anisole CAS No. 29385-40-8

(alpha-Methylbenzyl)anisole

Cat. No.: B12065446
CAS No.: 29385-40-8
M. Wt: 212.29 g/mol
InChI Key: PNIZXQAEXRQZJU-UHFFFAOYSA-N
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Description

(alpha-Methylbenzyl)anisole is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a methoxy group (-OCH3) attached to a benzene ring, along with an alpha-methylbenzyl group. This compound is known for its pleasant, ether-like odor and is used in various industrial and research applications.

Chemical Reactions Analysis

Types of Reactions

(alpha-Methylbenzyl)anisole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride for acetylation and N-bromosuccinimide for bromination . The conditions for these reactions vary, but they generally involve moderate temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions include 4-methoxyacetophenone and various brominated derivatives .

Scientific Research Applications

(alpha-Methylbenzyl)anisole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (alpha-Methylbenzyl)anisole include:

Uniqueness

This compound is unique due to the presence of both a methoxy group and an alpha-methylbenzyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and industrial applications .

Properties

CAS No.

29385-40-8

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-methoxy-2-(1-phenylethyl)benzene

InChI

InChI=1S/C15H16O/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)16-2/h3-12H,1-2H3

InChI Key

PNIZXQAEXRQZJU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC=C2OC

Origin of Product

United States

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